molecular formula C14H11NO2 B187925 1-(1-Naphthyl)-2,5-pyrrolidinedione CAS No. 69971-89-7

1-(1-Naphthyl)-2,5-pyrrolidinedione

Cat. No. B187925
CAS RN: 69971-89-7
M. Wt: 225.24 g/mol
InChI Key: NIJWNEHRVSLYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthol, or α-naphthol, is an organic compound with the formula C10H7OH. It is a fluorescent white solid. 1-Naphthol differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring .


Synthesis Analysis

1-Naphthol is prepared by two main routes. In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis .


Molecular Structure Analysis

The molecular formula of 1-Naphthol is C10H8O. The structure of 1-Naphthol consists of a naphthalene ring with a hydroxyl group at position 1 .


Chemical Reactions Analysis

Some reactions of 1-naphthol are explicable with reference to its tautomerism, which produces a small amount of the keto tautomer. One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .


Physical And Chemical Properties Analysis

1-Naphthol is a colorless or white solid with a molar mass of 144.17 g/mol .

Scientific Research Applications

  • Synthesis and NMR Spectroscopy : 1-Aryl-2,5-pyrrolidinediones, including those with a 1-naphthyl group, have been synthesized and characterized, especially using 1H NMR spectroscopy. These compounds exhibit unique spectral characteristics due to their molecular structures (Hubbard et al., 1992).

  • Electrochromic and Fluorescent Polymers : Compounds derived from 1-(1-naphthyl)-2,5-pyrrolidinedione have been used to synthesize novel polymers with electrochromic and fluorescent properties. These polymers exhibit stable electrochromic behavior and are useful in applications requiring color-changing materials (Cihaner & Algi, 2008).

  • Photodimerization and Solid-State Chemistry : 1-(1-Naphthyl)-2,5-pyrrolidinedione derivatives have been used in studies involving single-crystal-to-single-crystal transformations, demonstrating their utility in the field of solid-state chemistry and photodimerization processes (Varshney et al., 2002).

  • Cyclometallation and Organometallic Chemistry : Research has been conducted on the cyclometallation of naphthyl-pyridine compounds, showcasing the potential of naphthyl derivatives in creating new metallacycles with unique properties (Kondrashov et al., 2015).

  • Chemical Modification and Organic Synthesis : The chemical modification of 1-(1-Naphthyl)-2,5-pyrrolidinedione has been explored in various contexts, including the synthesis of halogenated compounds and other derivatives (Bovonsombat & Mcnelis, 1993).

  • Chiral Catalysis in Hydrogenation : Derivatives of 1-(1-Naphthyl)-2,5-pyrrolidinedione have been investigated as chiral modifiers in the enantioselective hydrogenation of activated ketones, contributing to advancements in asymmetric catalysis (Marinas et al., 2004).

Safety And Hazards

1-Naphthol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-naphthalen-1-ylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWNEHRVSLYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353915
Record name 1-(1-naphthyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Naphthyl)-2,5-pyrrolidinedione

CAS RN

69971-89-7
Record name 1-(1-naphthyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Naphthyl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
1-(1-Naphthyl)-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
1-(1-Naphthyl)-2,5-pyrrolidinedione
Reactant of Route 4
1-(1-Naphthyl)-2,5-pyrrolidinedione
Reactant of Route 5
Reactant of Route 5
1-(1-Naphthyl)-2,5-pyrrolidinedione
Reactant of Route 6
Reactant of Route 6
1-(1-Naphthyl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.